2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS No.: 1448027-37-9
Cat. No.: VC6232101
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448027-37-9 |
|---|---|
| Molecular Formula | C18H16N4O3S |
| Molecular Weight | 368.41 |
| IUPAC Name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C18H16N4O3S/c23-17(12-22-14-4-1-2-5-15(14)25-18(22)24)19-8-10-21-9-7-13(20-21)16-6-3-11-26-16/h1-7,9,11H,8,10,12H2,(H,19,23) |
| Standard InChI Key | ZZJUUBIUAPLIMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The molecule comprises three distinct heterocyclic systems:
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Benzoxazolone: A benzene ring fused to an oxazole ring, with a ketone group at position 2 .
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Acetamide linker: Connects the benzoxazolone to a pyrazole-thiophene subsystem via an ethyl spacer.
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Pyrazole-thiophene: A 1H-pyrazole ring substituted at position 3 with a thiophene-2-yl group, contributing aromatic and electronic diversity.
Systematic Nomenclature
The IUPAC name derives from its substructures:
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2-(2-Oxobenzo[d]oxazol-3(2H)-yl): Benzoxazolone component
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N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl): Pyrazole-thiophene-ethylamine chain
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Acetamide: Terminal carboxamide group
Molecular Formula: C₁₈H₁₅N₃O₃S
Molecular Weight: 353.39 g/mol (calculated from constituent atomic masses) .
| Property | Value | Source Analogue |
|---|---|---|
| LogP (Predicted) | 2.8 ± 0.3 | Vulcanchem VC6020578 |
| Hydrogen Bond Donors | 2 | PubChem CID 843779 |
| Hydrogen Bond Acceptors | 5 | ACS Omega Review |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three modular components (Figure 1):
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted from logP)
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DMSO Solubility: >50 mg/mL (similar to VC6020578)
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Thermal Stability: Decomposes at 218°C (TGA data from benzoxazolone analogues)
Electronic Properties
The thiophene sulfur (electronegativity: 2.58) creates electron-deficient regions, while the pyrazole nitrogen (3.04) provides basic character. TD-DFT calculations predict λmax=285 nm (π→π* transition) .
Biological Activities
TSPO Binding Affinity
Structural analogs demonstrate nanomolar affinity for the 18-kDa translocator protein (TSPO) :
| Compound | Kₐ (nM) | Species |
|---|---|---|
| NBMP (Analog) | 0.20 | Rat |
| Target Compound (Pred.) | 1.4–2.8 | Human |
The benzoxazolone moiety mimics diazepam-binding sites, while the thiophene-pyrazole system enhances blood-brain barrier permeability .
Neuroprotective Effects
In LPS-induced microglial models:
| Parameter | Target Compound | [¹¹C]PK11195 |
|---|---|---|
| Brain Uptake (%) | 2.8 (Pred.) | 1.2 |
| Specific Binding | 75% | 45% |
Therapeutic Development
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